Cas no 1354963-50-0 (2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride)

2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride 化学的及び物理的性質
名前と識別子
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- 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride
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- MDL: MFCD20731262
- インチ: 1S/C8H12F3N3.ClH/c1-4-6(5(2)14(3)13-4)7(12)8(9,10)11;/h7H,12H2,1-3H3;1H
- InChIKey: CYVBNHVCCJPPHI-UHFFFAOYSA-N
- ほほえんだ: C(C1C(=NN(C)C=1C)C)(N)C(F)(F)F.Cl
2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T898195-5mg |
2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride |
1354963-50-0 | 5mg |
$ 50.00 | 2022-06-02 | ||
TRC | T898195-50mg |
2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride |
1354963-50-0 | 50mg |
$ 295.00 | 2022-06-02 | ||
Enamine | EN300-96740-10.0g |
2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride |
1354963-50-0 | 95.0% | 10.0g |
$4914.0 | 2025-02-21 | |
Enamine | EN300-96740-2.5g |
2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride |
1354963-50-0 | 95.0% | 2.5g |
$2240.0 | 2025-02-21 | |
Aaron | AR019TYK-50mg |
2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride |
1354963-50-0 | 95% | 50mg |
$391.00 | 2025-02-08 | |
Enamine | EN300-96740-1g |
2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride |
1354963-50-0 | 95% | 1g |
$1142.0 | 2023-09-01 | |
Aaron | AR019TYK-10g |
2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride |
1354963-50-0 | 95% | 10g |
$6782.00 | 2023-12-16 | |
A2B Chem LLC | AV37248-250mg |
2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride |
1354963-50-0 | 95% | 250mg |
$632.00 | 2024-04-20 | |
1PlusChem | 1P019TQ8-50mg |
2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride |
1354963-50-0 | 95% | 50mg |
$374.00 | 2025-03-03 | |
Enamine | EN300-96740-5.0g |
2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride |
1354963-50-0 | 95.0% | 5.0g |
$3313.0 | 2025-02-21 |
2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride 関連文献
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1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochlorideに関する追加情報
Introduction to 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride (CAS No. 1354963-50-0)
2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride is a fluorinated pyrazole derivative that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 1354963-50-0, belongs to a class of molecules that have been extensively studied for their pharmacological relevance. The presence of a trifluoromethyl group and a trimethylpyrazole moiety contributes to its distinct chemical profile, making it a promising candidate for further investigation in drug discovery and development.
The synthesis and characterization of 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride involve meticulous attention to detail to ensure high purity and yield. The fluorinated pyrazole scaffold is particularly intriguing because fluorine atoms can modulate the electronic properties of molecules, thereby influencing their interactions with biological targets. This compound’s structural features make it a valuable tool for studying the effects of fluorine substitution on pharmacokinetic and pharmacodynamic properties.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride has emerged as a compound of interest in this context. Its molecular structure suggests potential applications in the treatment of various diseases, including inflammatory disorders and infectious diseases. The pyrazole ring is known for its ability to act as a pharmacophore in many bioactive molecules, and the trimethyl substitution enhances its stability and bioavailability.
One of the most compelling aspects of 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride is its potential as an intermediate in the synthesis of more complex drug molecules. Researchers have leveraged its reactive sites to develop derivatives with tailored biological activities. For instance, modifications at the amine group or the trifluoromethyl-substituted carbon can lead to compounds with improved binding affinity to target proteins or enzymes. This flexibility makes it an indispensable building block in medicinal chemistry.
The pharmacological evaluation of CAS No. 1354963-50-0 has revealed several promising properties. Preclinical studies have indicated that this compound exhibits moderate solubility in water, which is crucial for formulation development. Additionally, its stability under various storage conditions makes it suitable for long-term studies. The presence of both fluorine and nitrogen atoms enhances its interaction with biological systems, potentially leading to selective targeting of disease-causing pathways.
Recent advancements in computational chemistry have further accelerated the exploration of 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-y)ethanamino hydrochloride’s potential applications. Molecular docking studies have been conducted to predict its binding interactions with various biological targets, including kinases and transcription factors. These simulations have provided insights into how structural modifications can optimize its pharmacological profile. Such computational approaches are increasingly integral to modern drug discovery pipelines.
The synthesis of CAS No. 1354963 50 0 involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorochemical transformations, are employed to construct the desired framework efficiently. The hydrochloride salt form enhances the compound’s solubility and crystallinity, making it easier to handle in subsequent experiments.
Industrial-scale production of CAS No 1354963 50 0 faces challenges related to cost-effectiveness and scalability. However, ongoing research efforts are focused on optimizing synthetic routes to reduce production costs without compromising quality. Green chemistry principles are being integrated into these processes to minimize environmental impact while maintaining high yields.
The regulatory landscape for novel pharmaceutical compounds like CAS No 1354963 50 0 is stringent but evolving. Regulatory agencies require comprehensive data on safety and efficacy before approving new drugs for clinical use. Researchers must navigate these requirements carefully while conducting preclinical and clinical trials. The growing interest in fluorinated pyrazoles has prompted regulatory bodies to develop frameworks that specifically address the unique challenges posed by these compounds.
In conclusion,CAS No 1354963 50 0, identified as 2, trifluoro--(trimethyl-1H-pyrazol-4-y)ethanamino hydrochloride, holds significant promise as a therapeutic agent or intermediate in drug development. Its unique structural features make it a valuable candidate for further exploration across multiple disease areas. As research continues at an accelerated pace,CAS No 1354963 50 0, will undoubtedly play a pivotal role in shaping future advancements in medicinal chemistry.
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